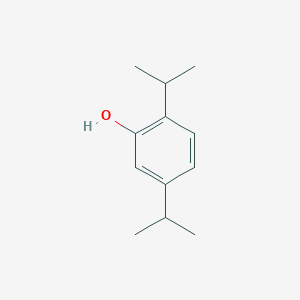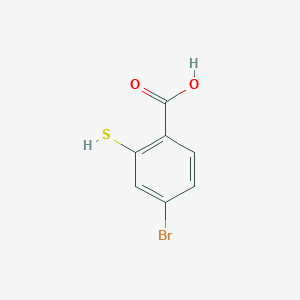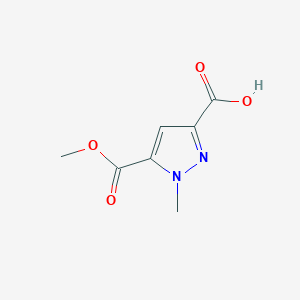
5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid, typically involves regiospecific reactions that can be characterized by spectroscopic techniques and confirmed through single-crystal X-ray analysis. These methods ensure the identification of the desired regioisomer and provide insights into the molecular structure of the synthesized compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives emphasizes the importance of hydrogen bonding in stabilizing the crystal structure. For instance, compounds similar to the target molecule have been shown to crystallize in specific space groups, with intermolecular hydrogen bonds playing a crucial role in the stabilization of the crystal packing (Tamer et al., 2015).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions that reflect their versatile chemical properties. For example, sigmatropic rearrangements and reactions with hydroxylamine and carbazates lead to the formation of novel N-substituted pyrazole carboxamides and carboxylates, showcasing the reactivity of such compounds (Kasımoğulları & Arslan, 2010; Korkusuz & Yıldırım, 2010).
Physical Properties Analysis
The physical properties of pyrazole derivatives can be inferred through their synthesis and structural characterization. These properties are influenced by the compound’s molecular geometry, crystal structure, and intermolecular interactions, which are critical for understanding the compound's stability and reactivity (Jiang et al., 2012).
Chemical Properties Analysis
The chemical properties of 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid derivatives can be studied through various spectroscopic methods, including FT-IR, NMR, and mass spectrometry. These techniques provide valuable insights into the compound's functional groups, electronic structure, and potential for forming specific chemical bonds, contributing to its application in synthesis and material science (Halim & Ibrahim, 2022).
Wissenschaftliche Forschungsanwendungen
-
5-(Methoxycarbonyl)furan-2-carboxylic acid
- Application: The functional groups (carboxylic acid and ester) of this compound could serve as reactive sites for further chemical transformations, potentially leading to the synthesis of more complex molecules with desired properties.
- Method: The exact method of application or experimental procedures are not specified in the source.
- Results: The source does not provide specific results or outcomes obtained from this application.
-
Selection of boron reagents for Suzuki–Miyaura coupling
- Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used in the manufacturing of more than 1000 tonnes per year of certain compounds, with the arylboronic acid/aryl chloride coupling as a key step .
- Method: The exact method of application or experimental procedures are not specified in the source .
- Results: The source does not provide specific results or outcomes obtained from this application .
-
Synthesis of indole derivatives
- Application: Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
- Method: The exact method of application or experimental procedures are not specified in the source .
- Results: The source does not provide specific results or outcomes obtained from this application .
-
Selection of boron reagents for Suzuki–Miyaura coupling
- Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used in the manufacturing of more than 1000 tonnes per year of certain compounds, with the arylboronic acid/aryl chloride coupling as a key step .
- Method: The exact method of application or experimental procedures are not specified in the source .
- Results: The source does not provide specific results or outcomes obtained from this application .
-
Synthesis of indole derivatives
- Application: Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
- Method: The exact method of application or experimental procedures are not specified in the source .
- Results: The source does not provide specific results or outcomes obtained from this application .
Eigenschaften
IUPAC Name |
5-methoxycarbonyl-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-9-5(7(12)13-2)3-4(8-9)6(10)11/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNNEPAQHIMLFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558168 | |
| Record name | 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid | |
CAS RN |
117860-56-7 | |
| Record name | 5-Methyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117860-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10558168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

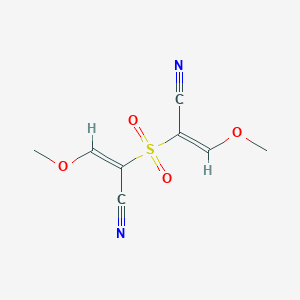
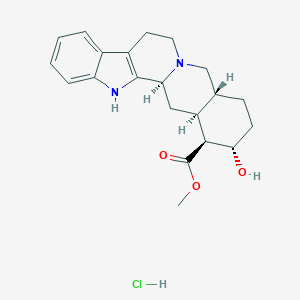
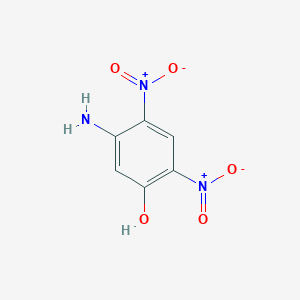
![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)
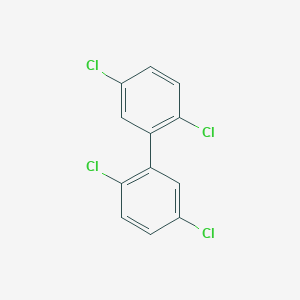
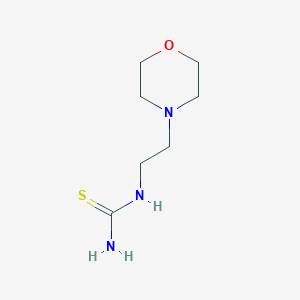

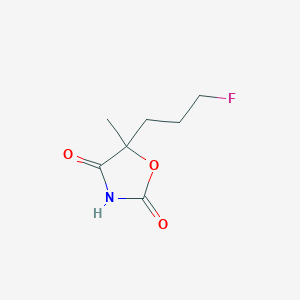
![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)
![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)

![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)
